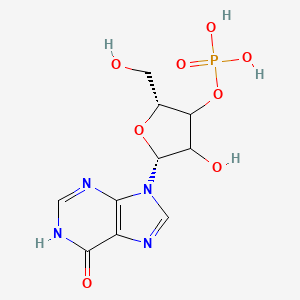
3'-Inosine monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Inosine monophosphate, also known as inosinic acid, is a nucleotide found in RNA. It is a ribonucleotide of hypoxanthine and plays a crucial role in metabolism. This compound is widely used as a flavor enhancer in the food industry and is important in the synthesis of purine nucleotides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3’-Inosine monophosphate can be synthesized through the deamination of adenosine monophosphate by the enzyme AMP deaminase. This reaction involves the removal of an amino group from adenosine monophosphate, resulting in the formation of inosinic acid .
Industrial Production Methods: Industrial production of 3’-inosine monophosphate typically involves fermentation processes using bacterial strains such as Corynebacterium glutamicum. These bacteria are engineered to overproduce the compound, which is then extracted and purified for use .
Análisis De Reacciones Químicas
Types of Reactions: 3’-Inosine monophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to xanthosine monophosphate.
Reduction: It can be reduced to inosine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include NAD+.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products:
Oxidation: Xanthosine monophosphate.
Reduction: Inosine.
Substitution: Various nucleoside derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3’-Inosine monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleotides and nucleosides.
Biology: It plays a role in the purine nucleotide cycle and is involved in the synthesis of adenosine triphosphate (ATP) and guanosine triphosphate (GTP).
Medicine: It is studied for its potential therapeutic effects in treating conditions like heart disease and immune disorders.
Industry: It is used as a flavor enhancer in the food industry, often in combination with monosodium glutamate to enhance umami taste
Mecanismo De Acción
3’-Inosine monophosphate exerts its effects through several molecular pathways:
Purine Nucleotide Cycle: It is a key intermediate in the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis.
Flavor Enhancement: It enhances flavor by interacting with taste receptors, particularly those sensitive to umami taste.
Metabolic Pathways: It participates in energy metabolism by contributing to the synthesis of ATP and GTP.
Comparación Con Compuestos Similares
Adenosine Monophosphate (AMP): Similar in structure but contains an amino group instead of a keto group.
Guanosine Monophosphate (GMP): Contains a guanine base instead of hypoxanthine.
Xanthosine Monophosphate (XMP): An oxidized form of inosinic acid.
Uniqueness: 3’-Inosine monophosphate is unique due to its role as a precursor in the synthesis of both AMP and GMP. Its ability to enhance flavor also sets it apart from other nucleotides .
Propiedades
Fórmula molecular |
C10H13N4O8P |
|---|---|
Peso molecular |
348.21 g/mol |
Nombre IUPAC |
[(2R,5R)-4-hydroxy-2-(hydroxymethyl)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O8P/c15-1-4-7(22-23(18,19)20)6(16)10(21-4)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20)/t4-,6?,7?,10-/m1/s1 |
Clave InChI |
XALREVCCJXUVAL-DGPXGRDGSA-N |
SMILES isomérico |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3C(C([C@H](O3)CO)OP(=O)(O)O)O |
SMILES canónico |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



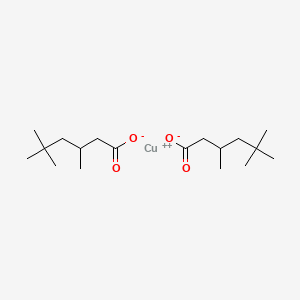
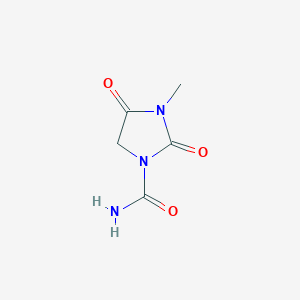



![tert-Butyl 2-chloro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12823895.png)

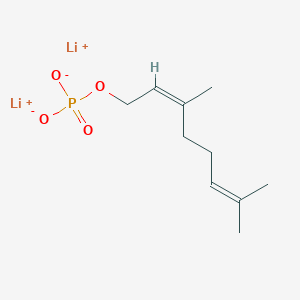

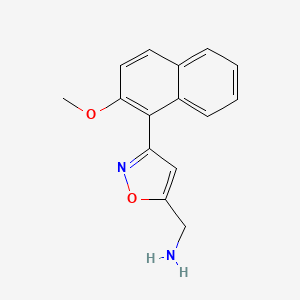
![2-[4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl-5-yl]-propan-2-ol](/img/structure/B12823947.png)
![11-Bromo-7H-benzo[c]carbazole](/img/structure/B12823950.png)
![5-Methoxy-2-methyl-7-(((1R,2S,4aR,8aS)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl)benzo[d]oxazol-6-ol](/img/structure/B12823961.png)
